molecular formula C9H7N5 B568713 2-(1H-1,2,4-triazol-1-yl)-1H-benzo[d]imidazole CAS No. 123396-70-3

2-(1H-1,2,4-triazol-1-yl)-1H-benzo[d]imidazole

Cat. No.: B568713
CAS No.: 123396-70-3
M. Wt: 185.19
InChI Key: FATSDWNZLUZGAA-UHFFFAOYSA-N
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Description

2-(1H-1,2,4-triazol-1-yl)-1H-benzo[d]imidazole is a synthetic hybrid heterocyclic compound designed for pharmaceutical and biological research. Its structure incorporates two privileged pharmacophores—benzimidazole and 1,2,4-triazole—which are known to contribute significantly to a wide spectrum of biological activities . This molecular framework is of particular interest in early-stage drug discovery for developing novel small-molecule therapeutics. Key Research Applications: • Anticancer Research: Benzimidazole-triazole hybrids have demonstrated promising in vitro cytotoxic activity against various human cancer cell lines, including liver (HepG2), breast (MCF-7), and colorectal (HCT116) carcinomas . These compounds are investigated for their potential to inhibit cancer cell proliferation, with some derivatives showing activity comparable to reference drugs like doxorubicin . Their mechanism may involve interactions with key biological targets, such as enzyme active sites, facilitated by the hydrogen-bonding and dipolar interaction capabilities of the triazole ring . • Antimicrobial & Antiviral Screening: The structural motifs present in this compound are associated with antibacterial, antifungal, and antiviral properties . Researchers utilize this core structure to develop new agents against resistant microbial and viral pathogens, including studies targeting influenza and coronaviruses . The benzimidazole moiety is structurally similar to purine nucleotides, allowing it to interact effectively with the biopolymers of living systems . • Enzyme Inhibition Studies: This compound serves as a key intermediate in designing and synthesizing molecules that target enzymes like α-glucosidase (for diabetes research) and epidermal growth factor receptor (EGFR) tyrosine kinase . The triazole ring can act as a linker and a pharmacophore, enabling favorable binding interactions within enzyme active sites . This product is intended for research purposes only by qualified laboratory personnel. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

2-(1,2,4-triazol-1-yl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N5/c1-2-4-8-7(3-1)12-9(13-8)14-6-10-5-11-14/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FATSDWNZLUZGAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)N3C=NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Benzimidazole Core

The benzimidazole moiety is typically synthesized via condensation of 1,2-diaminobenzene with carboxylic acid derivatives. For example, 4-(5-cyano-1H-benz[d]imidazol-2-yl)benzoic acid methyl ester is prepared by refluxing sodium metabisulfite-adducted benzaldehyde derivatives with methyl cyanoacetate in acetic acid. Cyclization is achieved under acidic conditions, yielding the substituted benzimidazole with a cyano group at the 5-position.

Triazole Ring Formation via Hydrazine Cyclization

The benzimidazole intermediate is functionalized with a triazole ring through a multi-step sequence:

  • Hydrazide Formation : Reaction of methyl ester derivatives with excess hydrazine hydrate in ethanol under reflux for 12 hours generates the corresponding hydrazide.

  • Thiocarbamide Intermediate : Treatment with phenyl isothiocyanate in ethanol produces a thiocarbamide derivative, which undergoes base-mediated cyclization. Refluxing with NaOH in ethanol facilitates intramolecular cyclization, forming the 1,2,4-triazole ring.

  • Final Functionalization : The mercapto group on the triazole is alkylated using 2-bromoacetophenone derivatives to yield the target compound.

Key Data :

  • Yield : 65–78% for the hydrazide step.

  • Cyclization Efficiency : >90% conversion under NaOH/EtOH reflux.

Microwave-Assisted Three-Component Synthesis

Recent advancements leverage Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to streamline synthesis. This one-pot method integrates benzimidazole and triazole formation through a multicomponent reaction (MCR).

Reaction Design and Optimization

The protocol combines three components:

  • Propargyloxybenzaldehyde : Serves as the alkyne precursor.

  • Phenylazide : Provides the azide component for triazole formation.

  • 1,2-Diaminobenzene : Forms the benzimidazole core via Schiff base intermediacy.

Procedure :

  • Microwave irradiation (120°C, 30 min) in the presence of CuI (10 mol%) and sodium ascorbate accelerates the CuAAC reaction, forming the triazole moiety.

  • Subsequent Schiff base formation between the aldehyde and diaminobenzene, followed by oxidative cyclization using D-glucose, yields the benzimidazole ring.

Advantages :

  • Time Efficiency : 30 minutes vs. 12–24 hours for conventional methods.

  • Yield : 75–92% across diverse substrates.

Mechanistic Insights

The reaction proceeds via two concurrent pathways:

  • Path A : Triazole forms first, followed by benzimidazole cyclization.

  • Path B : Benzimidazole forms prior to triazole functionalization.
    Both routes converge to the same product, but Path A dominates under microwave conditions due to faster CuAAC kinetics.

Comparative Analysis of Preparation Methods

Parameter Stepwise Synthesis Microwave MCR
Reaction Time 18–24 hours30 minutes
Yield 65–78%75–92%
Purification Complexity Moderate (multiple steps)Low (one-pot)
Equipment Standard refluxMicrowave reactor

The microwave method offers superior efficiency and scalability, though it requires specialized equipment. Conversely, stepwise synthesis allows modular intermediate modification, critical for structure-activity relationship studies.

Challenges and Optimization Strategies

Byproduct Formation in Stepwise Synthesis

Alkylation of the triazole’s mercapto group can yield sulfoxide or sulfone byproducts if oxidizing agents are present. Strict inert atmosphere conditions (N₂ or Ar) mitigate this issue.

Substrate Limitations in MCR

Bulky substituents on the phenylazide component reduce CuAAC efficiency. Electron-deficient azides exhibit faster reaction rates, enabling a 15% yield increase compared to electron-rich analogs .

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,4-triazol-1-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazole or benzimidazole rings .

Scientific Research Applications

Biological Activities

Antiviral Properties
Research indicates that benzimidazole derivatives, including 2-(1H-1,2,4-triazol-1-yl)-1H-benzo[d]imidazole, exhibit notable antiviral activities. For instance, compounds derived from benzimidazole have been tested against various viral strains such as HIV, hepatitis viruses (HBV and HCV), and herpes simplex virus (HSV). Some derivatives have shown significant inhibition of HIV replication with effective concentrations (EC50) ranging from 5.28 to 40 μM . Additionally, studies have reported that certain benzimidazole derivatives can inhibit enteroviruses and cytomegalovirus effectively .

Anticancer Activity
The compound has also been investigated for its anticancer properties. A study highlighted its ability to induce apoptosis in HepG2 liver cancer cells through mechanisms involving cell cycle arrest and multi-kinase inhibition . This suggests that 2-(1H-1,2,4-triazol-1-yl)-1H-benzo[d]imidazole may serve as a promising lead for developing new anticancer therapies.

Antioxidant Activity
Recent findings indicate that this compound exhibits antioxidant properties. The antioxidant activity is crucial for preventing oxidative stress-related diseases. The structure of benzimidazole derivatives allows them to scavenge free radicals effectively .

Case Studies

Several case studies provide insights into the applications of 2-(1H-1,2,4-triazol-1-yl)-1H-benzo[d]imidazole:

Study Objective Findings
Abu-Bakr et al. (2012)Investigated antiviral activityIdentified significant inhibition against HIV strains with EC50 values between 5.28 and 40 µM .
Kharitonova et al. (2016)Studied anti-HSV propertiesReported IC50 values lower than existing antiviral drugs like ribavirin .
Menteşe et al. (2013)Evaluated antioxidant activityCompounds showed remarkable scavenging effects on free radicals .
Liu et al. (2023)Assessed anticancer potentialDemonstrated cell cycle arrest in HepG2 cells with significant apoptosis induction .

Mechanism of Action

The mechanism of action of 2-(1H-1,2,4-triazol-1-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound can form non-covalent bonds with enzymes and receptors, leading to inhibition or activation of biological pathways. For instance, it may inhibit cytochrome P450 enzymes, which are crucial for the biosynthesis of ergosterol in fungi, thereby exerting antifungal effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substitution Patterns

  • Triazole-Benzimidazole Hybrids: C1-C9 Derivatives: Synthesized via one-pot condensation of benzil, aldehydes, and 3,5-diamino-1,2,4-triazole, these compounds feature dual imidazole-triazole systems. Substituents on the aldehyde component (e.g., aryl groups) modulate antibacterial and antifungal activities . Compound 9c (): Incorporates a 4-bromophenyl-thiazole-triazole-acetamide chain, showing enhanced binding in molecular docking studies compared to simpler derivatives . Compounds 3a-j (): 1,2,3-Triazole-linked benzimidazoles with aryl substituents exhibit anticancer activity (e.g., 3j: IC₅₀ = 8.2 µM against MCF-7 cells) .
Compound Class Key Substituents Notable Properties Reference
C1-C9 Derivatives 4',5'-Diphenylimidazole Antibacterial (MIC = 16–32 µg/mL)
9a-e () Thiazole-triazole-acetamide Docking affinity with enzymes
3a-j () Aryl-1,2,3-triazole Anticancer (IC₅₀: 8.2–25.4 µM)
  • Benzimidazoles with Extended Aromatic Systems: Compound I (): 2-(4-Methoxynaphthyl)-benzimidazole exhibits planar geometry, enhancing π-π stacking and corrosion inhibition efficiency (85% at 500 ppm) .

Physicochemical and Electronic Properties

  • Crystallography and Stability :
    • Compound I () adopts a planar conformation, stabilizing through N–H···N hydrogen bonds (2.8–3.1 Å) .
    • Hirshfeld surface analysis reveals dominant H···H (45%) and C···H (22%) interactions, influencing solubility .
  • Electronic Effects :
    • Methoxynaphthyl groups () enhance electron density, improving corrosion inhibition .
    • Fluorophenyl substituents () increase lipophilicity, aiding blood-brain barrier penetration .

Biological Activity

The compound 2-(1H-1,2,4-triazol-1-yl)-1H-benzo[d]imidazole is a notable derivative in the field of medicinal chemistry, particularly due to its diverse biological activities. This article delves into its synthesis, biological evaluations, and potential applications, supported by case studies and relevant data.

Synthesis and Structural Characteristics

The synthesis of 2-(1H-1,2,4-triazol-1-yl)-1H-benzo[d]imidazole typically involves the reaction of benzimidazole derivatives with triazole moieties. Various methods such as microwave-assisted synthesis have been employed to enhance yield and purity. For instance, a study highlighted the efficient microwave-assisted synthesis of triazole-containing benzimidazoles that exhibited promising biological activities .

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial properties of benzimidazole derivatives. For example, derivatives containing the benzo[d]imidazole scaffold showed potent activity against various bacterial strains, including Staphylococcus aureus and Candida albicans . The minimum inhibitory concentrations (MIC) for some derivatives were reported to be less than 1 µg/mL against MRSA strains .

Antitumor Activity

The compound has also been evaluated for its antitumor potential. Research has indicated that certain benzimidazole derivatives can inhibit Indoleamine 2,3-dioxygenase (IDO), an enzyme associated with tumor immune evasion. A specific derivative demonstrated low IC50 values in various cancer cell lines, indicating its potential as a therapeutic agent in cancer treatment .

Enzyme Inhibition

Another critical aspect of the biological activity of this compound is its ability to inhibit enzymes such as lipases and other relevant targets. Compounds derived from 2-(1H-1,2,4-triazol-1-yl)-1H-benzo[d]imidazole have shown significant lipase inhibition and antioxidant activities, making them candidates for further pharmacological exploration .

Case Study 1: Antimicrobial Efficacy

In a comparative study on the antimicrobial efficacy of various benzimidazole derivatives, compounds with the triazole ring exhibited enhanced activity against resistant bacterial strains. The study utilized standard microbial assays to establish the MIC values across different concentrations .

Case Study 2: Antitumor Mechanisms

A study investigating the mechanism of action for a specific benzimidazole derivative revealed that it induces apoptosis in cancer cells through ROS generation and subsequent DNA damage. This mechanism was confirmed via assays measuring p53 phosphorylation and caspase activation, indicating a robust pathway for inducing cell death in tumor cells .

Data Summary

Activity TypeTarget Organism/EnzymeMIC/IC50 ValuesReference
AntimicrobialStaphylococcus aureus (MRSA)< 1 µg/mL
AntitumorVarious Cancer Cell LinesLow nanomolar levels
Enzyme InhibitionLipaseSignificant inhibition

Q & A

Q. What are the common synthetic routes for preparing 2-(1H-1,2,4-triazol-1-yl)-1H-benzo[d]imidazole and its derivatives?

The compound is typically synthesized via condensation reactions between substituted phenylenediamines and carbonyl-containing intermediates. For example:

  • Method A : Reaction of 2-chlorophenyl-1H-benzimidazole with 1H-1,2,4-triazol-3-amine in dimethylformamide (DMF) using K₂CO₃ as a base, followed by purification via column chromatography .
  • Method B : Copper-catalyzed cycloaddition of azide-alkyne derivatives to introduce triazole moieties, as demonstrated in the synthesis of phenoxymethyl-linked triazolyl-benzimidazole hybrids . Key variables include solvent choice (e.g., DMF, ethanol), reaction time (6–24 hours), and catalysts (e.g., SiO₂ nanoparticles for improved yield) .

Q. Which spectroscopic techniques are most effective for characterizing the structural purity of this compound?

  • FT-IR : Identifies functional groups (e.g., C=N stretch at 1630–1600 cm⁻¹, triazole ring vibrations at 1520–1480 cm⁻¹) .
  • NMR (¹H and ¹³C) : Confirms substitution patterns (e.g., aromatic proton shifts at δ 7.4–8.7 ppm) and methylene bridges in hybrid derivatives .
  • Elemental Analysis : Validates purity by comparing calculated vs. experimental C/H/N percentages (e.g., ±0.3% deviation threshold) .

Q. What preliminary biological activities have been reported for this compound?

  • Antimicrobial : Derivatives show activity against S. aureus and S. typhi (MIC: 8–32 µg/mL), attributed to triazole-mediated membrane disruption .
  • Antifungal : 1,2,4-triazolylamide derivatives exhibit inhibition of Candida albicans (IC₅₀: 12.5 µg/mL) via ergosterol biosynthesis interference .
  • Cytotoxic : Substituents like 4-methoxyphenyl enhance activity against breast cancer cell lines (e.g., T47D, IC₅₀: 7.8 µM) .

Advanced Research Questions

Q. How can conflicting NMR spectral data between theoretical DFT calculations and experimental results be resolved for triazolyl-benzimidazole derivatives?

Discrepancies often arise from solvent effects or conformational flexibility. To address this:

  • Perform DFT simulations (e.g., B3LYP/6-31G* basis set) with explicit solvent models (e.g., DMSO) to match experimental δ values .
  • Use 2D NMR (COSY, NOESY) to resolve overlapping peaks and confirm spatial arrangements of substituents .

Q. What catalytic systems optimize the synthesis of this compound under green chemistry conditions?

  • Nano-SiO₂ : Reduces reaction time (from 24 to 8 hours) and improves yield (85–92%) by enhancing surface area and acidity .
  • Microwave-assisted synthesis : Achieves 95% conversion in 30 minutes for triazole cyclization, minimizing solvent waste .

Q. How do structural modifications at the triazole N1-position influence the compound's biological efficacy?

  • Electron-withdrawing groups (e.g., -CF₃) enhance antifungal activity by increasing ligand-receptor binding affinity (ΔG: −9.2 kcal/mol) .
  • Bulkier substituents (e.g., 4-bromophenyl) reduce cytotoxicity due to steric hindrance in target binding pockets .

Q. What computational approaches are used to predict binding modes with biological targets?

  • Molecular docking (AutoDock Vina) : Models interactions with fungal CYP51 (PDB: 1EA1), identifying hydrogen bonds between triazole N4 and heme propionate groups .
  • MD simulations (GROMACS) : Assess stability of ligand-enzyme complexes over 100 ns, focusing on RMSD (<2.0 Å) and binding free energy (MM-PBSA) .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

  • Single-crystal X-ray diffraction (via SHELXL-2018) reveals planar geometry of the benzimidazole core (torsion angle: <5°) and triazole ring orientation .
  • Hirshfeld surface analysis identifies key intermolecular interactions (e.g., C-H···N hydrogen bonds) influencing crystal packing and stability .

Data Contradiction Analysis

  • Example : Conflicting antimicrobial results between derivatives may arise from assay variations (e.g., broth microdilution vs. agar diffusion). Standardize protocols using CLSI guidelines and include positive controls (e.g., ciprofloxacin) .
  • Mitigation : Cross-validate spectral data with multiple techniques (e.g., HRMS + elemental analysis) to confirm molecular integrity .

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